![molecular formula C26H37Cl2NO4 B2437468 1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride CAS No. 1216436-72-4](/img/structure/B2437468.png)
1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. It includes an adamantane structure, which is a type of cage-like, three-dimensional organic structure composed of four connected cyclohexane rings . Attached to this is an ethoxy group, a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a propan-2-yl 2-chlorobenzoate group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For instance, the adamantane structure in this compound could contribute to its stability and rigidity . The presence of the morpholine ring, ether, and ester groups could influence its polarity and solubility .Scientific Research Applications
Antibacterial Activity
This compound has been synthesized and characterized . It exhibits antibacterial properties, making it relevant for potential therapeutic applications against bacterial infections. Further studies could explore its mechanism of action, spectrum of activity, and potential synergies with existing antibiotics.
Antifungal Activity
While not explicitly reported for this specific compound, related adamantyl derivatives have demonstrated antifungal properties . Investigating its efficacy against fungal pathogens could be a valuable avenue for research.
Anti-Influenza Activity
Although not directly studied, adamantyl derivatives have been explored for their anti-influenza potential . Considering the compound’s structural features, it might be worth investigating its effects on influenza viruses.
Calcium Antagonist Activity
Certain octahydroquinazoline derivatives, including those with adamantyl moieties, exhibit calcium antagonist properties . Researchers could explore whether this compound affects calcium channels and its potential therapeutic implications.
Hypotensive Activities
El-Sabbagh et al. synthesized related 1,2,3,4,5,6,7,8-octahydroquinazolines and studied their hypotensive effects . Investigating the hypotensive activity of our compound could provide valuable insights.
Other Biological Activities
Quinazoline derivatives often display diverse biological activities, including antidiabetic, anticonvulsant, and antianxiety effects . While not directly tested, exploring these aspects could reveal additional applications.
Synthesis and Structure Elucidation
The compound’s synthesis involves condensation reactions and formaldehyde, as well as characterization by IR, NMR, and mass spectrometry . Detailed structural studies are crucial for understanding its properties.
X-Ray Analysis
X-ray analysis of a related compound provided the final structure assignment . Similar studies for our compound would enhance our understanding.
Mechanism of Action
properties
IUPAC Name |
[1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-yl] 2-chlorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36ClNO4.ClH/c27-24-4-2-1-3-23(24)25(29)32-22(17-28-6-9-30-10-7-28)18-31-8-5-26-14-19-11-20(15-26)13-21(12-19)16-26;/h1-4,19-22H,5-18H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYNEIORBUISSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)OC(=O)C5=CC=CC=C5Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride |
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